Synthesis and Characterization of Erythromycin A N-oxide: A Technical Guide
Synthesis and Characterization of Erythromycin A N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Erythromycin (B1671065) A N-oxide, a significant metabolite of the macrolide antibiotic Erythromycin A. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the relevant chemical pathways and relationships. Erythromycin A N-oxide is not only a metabolite but also serves as a potential impurity in commercial erythromycin preparations and is a precursor in the synthesis of other macrolide antibiotics like clarithromycin.[1]
Physicochemical Properties
Erythromycin A N-oxide is a white solid with distinct solubility and molecular characteristics.[2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 992-65-4 | [2][3] |
| Molecular Formula | C₃₇H₆₇NO₁₄ | [2][4] |
| Molecular Weight | 749.9 g/mol | [2][4] |
| Appearance | White Solid | [2] |
| Solubility | Soluble in water, ethanol, methanol (B129727), DMF, DMSO | [2] |
| Storage | -20°C | [2] |
Synthesis of Erythromycin A N-oxide
The synthesis of Erythromycin A N-oxide is achieved through the selective oxidation of the tertiary amine group (the dimethylamino moiety on the desosamine (B1220255) sugar) of Erythromycin A. While specific detailed protocols are not abundant in readily available literature, a standard and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a reagent widely used for the N-oxidation of amines.
Experimental Protocol: Synthesis via m-CPBA Oxidation
This protocol describes a general procedure for the N-oxidation of Erythromycin A using m-CPBA.
Materials:
-
Erythromycin A
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolution: Dissolve Erythromycin A (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration can be approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of m-CPBA (approximately 1.1 to 1.2 equivalents) in dichloromethane to the cooled Erythromycin A solution dropwise over 15-30 minutes. The slow addition helps to control the reaction temperature and prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mobile phase of DCM:Methanol (e.g., 9:1 v/v) with a suitable stain (e.g., anisaldehyde). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Erythromycin A N-oxide using silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol) to isolate the pure product.
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under high vacuum.
Synthesis Workflow
Caption: Workflow for the N-oxidation of Erythromycin A.
Characterization of Erythromycin A N-oxide
The structural confirmation of the synthesized Erythromycin A N-oxide is performed using a combination of spectroscopic techniques. The data should be compared with the known data for the starting material, Erythromycin A.
Mass Spectrometry
Mass spectrometry confirms the addition of an oxygen atom to the parent molecule.
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to observe fragmentation patterns.
Data Presentation:
| Compound | Molecular Ion [M+H]⁺ (Expected) | Key Fragmentation (Expected) |
| Erythromycin A | m/z 734.5 | Loss of cladinose (B132029) sugar (m/z 576.4), Loss of desosamine sugar (m/z 558.4)[5][6] |
| Erythromycin A N-oxide | m/z 750.5 | Loss of cladinose sugar (m/z 592.4), Loss of desosamine N-oxide (m/z 574.4) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the site of oxidation. The formation of the N-oxide group causes characteristic downfield shifts for the protons and carbons near the nitrogen atom.
Protocol:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Instruments: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra for full structural assignment.
Data Presentation: ¹H NMR (Reference data for Erythromycin A in CDCl₃)[7][8]
| Proton Assignment (Erythromycin A) | Chemical Shift (δ, ppm) | Expected Shift for N-oxide | Rationale |
| N(CH₃)₂ | ~2.30 (s, 6H) | Downfield shift to ~3.2-3.4 ppm | Strong deshielding from the positively charged nitrogen and the oxygen atom. |
| H-3'' | ~2.45 (m, 1H) | Downfield shift | Inductive effect from the adjacent N-oxide group. |
| H-2'' | ~3.25 (m, 1H) | Downfield shift | Inductive effect from the N-oxide group. |
| Other Protons | Various | Minor or no significant shift | Effects are localized to the desosamine sugar moiety. |
Data Presentation: ¹³C NMR (Reference data for Erythromycin A in CDCl₃)[8][9]
| Carbon Assignment (Erythromycin A) | Chemical Shift (δ, ppm) | Expected Shift for N-oxide | Rationale |
| N(CH₃)₂ | ~40.3 | Downfield shift to ~60-65 ppm | Strong deshielding effect of N-oxidation. |
| C-3'' | ~65.5 | Downfield shift | Inductive effect from the adjacent N-oxide group. |
| C-2'' | ~29.0 | Downfield shift | Inductive effect from the N-oxide group. |
| Other Carbons | Various | Minor or no significant shift | Effects are localized to the desosamine sugar moiety. |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the N-O functional group.
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: (Reference data for Erythromycin A)[5][10]
| Functional Group | Wavenumber (cm⁻¹) (Erythromycin A) | Expected Change for N-oxide |
| O-H Stretch | ~3450-3475 (broad) | Present |
| C-H Stretch | ~2940-2980 | Present |
| C=O Stretch (Ester/Ketone) | ~1720-1740 | Present |
| N-O Stretch | Absent | Appearance of a new band at ~950-970 cm⁻¹ |
Logical Relationships
Erythromycin A N-oxide exists in a network of related macrolide structures, being both a product of metabolism and a synthetic intermediate.
Caption: Relationship between Erythromycin A and its N-oxide.
References
- 1. Erythromycin A N-oxide | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
